Acetic acid;(3,6,6,9,9-pentamethyl-1,2,4,5-tetraoxonan-3-yl)methanol
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Overview
Description
Acetic acid;(3,6,6,9,9-pentamethyl-1,2,4,5-tetraoxonan-3-yl)methanol is a complex organic compound with a unique structure. This compound is characterized by the presence of multiple methyl groups and a tetraoxonan ring, which contribute to its distinct chemical properties. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3,6,6,9,9-pentamethyl-1,2,4,5-tetraoxonan-3-yl)methanol typically involves the reaction of acetic acid with a precursor molecule containing the tetraoxonan ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and isolation to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(3,6,6,9,9-pentamethyl-1,2,4,5-tetraoxonan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Acetic acid;(3,6,6,9,9-pentamethyl-1,2,4,5-tetraoxonan-3-yl)methanol is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;(3,6,6,9,9-pentamethyl-1,2,4,5-tetraoxonan-3-yl)methanol involves its interaction with molecular targets and pathways within a system. The compound’s functional groups allow it to participate in various chemical reactions, influencing its activity and effects. The specific pathways and targets depend on the context of its use and the system being studied.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid (3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo [f] 1benzopyran-5-yl) ester
- Acetic acid, hydroxy-, methyl ester
- Acetic acid, 17-(4-chloro-5-methoxy-1,5-dimethylhexyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1-phenanthryl-
Uniqueness
Acetic acid;(3,6,6,9,9-pentamethyl-1,2,4,5-tetraoxonan-3-yl)methanol is unique due to its tetraoxonan ring and multiple methyl groups, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
62331-33-3 |
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Molecular Formula |
C13H26O7 |
Molecular Weight |
294.34 g/mol |
IUPAC Name |
acetic acid;(3,6,6,9,9-pentamethyl-1,2,4,5-tetraoxonan-3-yl)methanol |
InChI |
InChI=1S/C11H22O5.C2H4O2/c1-9(2)6-7-10(3,4)14-16-11(5,8-12)15-13-9;1-2(3)4/h12H,6-8H2,1-5H3;1H3,(H,3,4) |
InChI Key |
IWRNWZBLOXSPLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC1(CCC(OOC(OO1)(C)CO)(C)C)C |
Origin of Product |
United States |
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